Cas no 99-05-8 (3-Aminobenzoic acid)

3-Aminobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Aminobenzoic acid
- 1-AMINO-3-CARBOXYBENZENE
- 3-CARBOXYANILINE
- AMINOBENZOIC-3 ACID
- H-3-ABZ-OH
- H-M-ABZ-OH
- M-AMINOBENZOIC ACID
- RARECHEM AL BO 0235
- 3-Aminobenzoesαure
- 3-aminobenzoic
- 3-amino-benzoicaci
- Aniline-3-carboxylic acid
- Benzaminicacid
- Benzoic acid, m-amino-
- Benzoicacid,3-amino-
- Maba
- m-amino-benzoicaci
- m-Carboxyaniline
- Meta-aminobenzoic acid
- Benzoic acid, 3-amino-
- m-Aminobenzoesaeure
- 3-Aminobenzoesaeure
- 3-Amino-Benzoic Acid
- MLS000069458
- G2X3B3O37U
- XFDUHJPVQKIXHO-UHFFFAOYSA-N
- SMR000059135
- 3-AminobenzoicAcid
- M-Amonibe
- NSC 15012
- Z57127542
- 3-Aminobenzoic acid, Vetec(TM) reagent grade, 98%
- F2191-0235
- Q223045
- AMINOBENZOIC ACID, M-
- aminobenzenecarboxylic acid
- Imidogen, (3-carboxyphenyl)-
- 4-14-00-01092 (Beilstein Handbook Reference)
- DTXSID3059183
- EINECS 202-724-4
- FT-0615027
- InChI=1/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10
- 3-anilinecarboxylic acid
- CHEMBL307782
- 3-Aminobenzoic Acid; Mesalazine Imp. D (EP); Mesalazine Impurity D
- m-aninobenzoic acid
- AM20050192
- MESALAZINE IMPURITY D [EP IMPURITY]
- EN300-18376
- WLN: ZR CVQ
- M-AMINOBENZOIC ACID [MI]
- NS00014560
- m-amino benzoic acid
- NSC-15012
- HMS2236H06
- DB02054
- 143450-90-2
- M-Amonibenzoic acid
- BDBM50226518
- SY001800
- M-Amonibenzoate
- D70484
- Oprea1_172994
- GBC
- MLS001076476
- NSC15012
- NCGC00018151-02
- HMS3369J18
- AI3-04707
- CS-W019987
- Q-200359
- NCGC00018151-03
- CHEBI:42682
- Opera_ID_150
- 3-Aminobenzoic acid, Pharmaceutical Secondary Standard; Certified Reference Material
- MFCD00007795
- STR00672
- 3-amino benzoic acid
- A0268
- 3-Aminobenzoic acid, 98%
- UNII-G2X3B3O37U
- NCGC00018151-01
- Aniline-3-carboxylate
- AKOS000119015
- BRN 0471603
- SCHEMBL27648
- 99-05-8
- 3-Aminobenzoic acid, 99%
- Benzoic acid, 3amino
- mCarboxyaniline
- DB-022255
- Benzoic acid, mamino
- mAminobenzoic acid
- MESALAZINE IMPURITY D (EP IMPURITY)
- 3aminobenzoic acid
- STK301688
- BBL037339
- DTXCID8049092
- 3Carboxyaniline
- Aniline3carboxylic acid
- FA07680
-
- MDL: MFCD00007795
- Inchi: 1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
- InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
- SMILES: O([H])C(C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H])=O
- BRN: 0471603
Computed Properties
- Exact Mass: 137.04800
- Monoisotopic Mass: 137.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- Surface Charge: 0
- XLogP3: 0.1
Experimental Properties
- Color/Form: White or light yellow needle like crystals, sweet taste.
- Density: 1.510(lit.)
- Melting Point: 178-180 °C (lit.)
- Boiling Point: 251.96°C (rough estimate)
- Flash Point: Fahrenheit: 302 ° f
Celsius: 150 ° c - Refractive Index: 1.5323 (estimate)
- Solubility: 5.9 g/L (15°C)
- Water Partition Coefficient: 5.9 g/L (15 ºC)
- PSA: 63.32000
- LogP: 1.54820
- pka: 4.78(at 25℃)
- Sensitiveness: Sensitive to light
- Solubility: Slightly soluble in cold water, cold alcohol and cold chloroform, easily soluble in acetone, soluble in boiling water, hot ethanol, hot chloroform and ether, insoluble in benzene and gasoline.
- Merck: 421
3-Aminobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S37/39
- RTECS:DG1225000
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
- Risk Phrases:R36/37/38
3-Aminobenzoic acid Customs Data
- HS CODE:29224995
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
3-Aminobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017997-500g |
3-Aminobenzoic acid |
99-05-8 | 98% | 500g |
¥460 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85860-100g |
Aminobenzenecarboxylic acid |
99-05-8 | 98% | 100g |
¥58.0 | 2021-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047755-100g |
3-Aminobenzoic acid |
99-05-8 | 98% | 100g |
¥79.00 | 2024-04-23 | |
Enamine | EN300-18376-0.5g |
3-aminobenzoic acid |
99-05-8 | 95% | 0.5g |
$19.0 | 2023-09-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19540-500g |
3-Aminobenzoic acid, 98% |
99-05-8 | 98% | 500g |
¥1679.00 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047755-1kg |
3-Aminobenzoic acid |
99-05-8 | 98% | 1kg |
¥789.00 | 2024-04-23 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684589443- 25g |
3-Aminobenzoic acid |
99-05-8 | 98% | 25g |
¥ 52.9 | 2021-05-18 | |
Apollo Scientific | OR1944-500g |
3-Aminobenzoic acid |
99-05-8 | 99% | 500g |
£45.00 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800356-2.5kg |
3-Aminobenzoic acid |
99-05-8 | 98% | 2.5kg |
2,750.00 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0268-500G |
3-Aminobenzoic Acid |
99-05-8 | >99.0%(T) | 500g |
¥2600.00 | 2024-04-15 |
3-Aminobenzoic acid Related Literature
-
Jekaterina Hermane,Simone Eichner,Lena Mancuso,Benjamin Schr?der,Florenz Sasse,Carsten Zeilinger,Andreas Kirschning Org. Biomol. Chem. 2019 17 5269
-
Colin C. Seaton CrystEngComm 2011 13 6583
-
Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93
-
Anuradha Shukla,Eram Khan,Karnica Srivastava,Kirti Sinha,Poonam Tandon,Venu R. Vangala CrystEngComm 2017 19 3921
-
Ehsan Nazarzadeh Zare,Moslem Mansour Lakouraj,Atefeh Ramezani New J. Chem. 2016 40 2521
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 3-Aminobenzoic acid
Introduction to 3-Aminobenzoic Acid (CAS No. 99-05-8)
3-Aminobenzoic acid, with the chemical formula C₇H₇NO₂ and CAS number 99-05-8, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science. This aromatic amine derivative is a key intermediate in the synthesis of various biologically active molecules, making it a subject of extensive research and industrial application. Its unique structural properties, characterized by a benzene ring substituted with both an amino group and a carboxylic acid group, endow it with remarkable reactivity and functional diversity.
The compound is primarily recognized for its role in the production of dyes, pigments, and photographic chemicals. However, its significance extends far beyond these applications, particularly in the realm of medicinal chemistry. Over the past decade, 3-aminobenzoic acid has been increasingly explored for its potential in drug development, owing to its ability to serve as a precursor for numerous pharmacologically relevant molecules.
Recent studies have highlighted the compound's utility in the synthesis of antimicrobial agents and anti-inflammatory drugs. For instance, derivatives of 3-aminobenzoic acid have been investigated for their efficacy against drug-resistant bacterial strains, showcasing promising results in preliminary clinical trials. The amino group on the benzene ring allows for facile conjugation with other bioactive molecules, enhancing the compound's therapeutic potential.
In addition to its pharmaceutical applications, 3-aminobenzoic acid has found utility in the development of advanced materials. Its ability to form stable complexes with metal ions has led to its incorporation into various catalytic systems and coordination polymers. These materials exhibit enhanced stability and reactivity under harsh conditions, making them valuable in industrial processes.
The agrochemical sector has also benefited from the use of 3-aminobenzoic acid as an intermediate in the synthesis of herbicides and fungicides. Its structural framework allows for modifications that improve the bioavailability and environmental compatibility of these agrochemicals, addressing critical challenges in modern agriculture.
From a synthetic chemistry perspective, 3-aminobenzoic acid is a valuable building block due to its reactivity with various functional groups. It can undergo condensation reactions to form amides and esters, or participate in cyclization reactions to yield heterocyclic compounds. These transformations have enabled the creation of novel molecules with tailored properties for specific applications.
The pharmacological profile of 3-aminobenzoic acid derivatives continues to be a focal point of research. Investigations have revealed its potential as an inhibitor of certain enzymes implicated in neurological disorders. The compound's ability to cross the blood-brain barrier has been particularly noteworthy, suggesting its suitability for central nervous system (CNS) drug development.
Moreover, recent advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing 3-aminobenzoic acid. Biocatalytic approaches have been particularly promising, offering environmentally friendly alternatives to traditional synthetic routes. These innovations align with global efforts to minimize the ecological footprint of chemical manufacturing processes.
The material science applications of 3-aminobenzoic acid are equally compelling. Researchers have demonstrated its use in designing smart materials that respond to external stimuli such as light or temperature changes. Such materials have potential applications in sensors, actuators, and adaptive coatings.
In conclusion, 3-aminobenzoic acid (CAS No. 99-05-8) stands as a cornerstone molecule in multiple scientific disciplines. Its broad utility spans from pharmaceuticals to advanced materials, underscoring its importance as a chemical intermediate. As research progresses, the discovery of new applications and synthetic methodologies will further solidify its role in shaping future advancements across various industries.
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